

An In-depth Technical Guide to 3-(Oxolan-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-(Oxolan-2-yl)propanoic acid**

Cat. No.: **B1331362**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-(Oxolan-2-yl)propanoic acid**, also known as 3-(tetrahydrofuran-2-yl)propanoic acid. This document collates available data on its physicochemical characteristics, spectral properties, and potential biological relevance, offering a valuable resource for its application in research and development.

Chemical Identity and Physical Properties

3-(Oxolan-2-yl)propanoic acid is a carboxylic acid derivative featuring a saturated five-membered oxolane (tetrahydrofuran) ring. Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	935-12-6	[1]
Molecular Formula	C ₇ H ₁₂ O ₃	[1]
Molecular Weight	144.17 g/mol	[1]
Physical Form	Liquid	Vendor Information
Predicted Boiling Point	263 °C at 760 mmHg	[2]
Predicted XlogP	0.5	[3]
Predicted Vapor Pressure	0.0031 mmHg at 25°C	[2]

Spectroscopic Data

While specific experimental spectra for **3-(Oxolan-2-yl)propanoic acid** are not widely available in public databases, the expected spectral characteristics can be inferred from the known properties of its functional groups: a carboxylic acid and a tetrahydrofuran ring.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two prominent absorption bands:

- A very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.
- A strong and sharp C=O (carbonyl) stretching band, expected to appear around 1700-1725 cm⁻¹.

Additionally, the C-O stretching of the carboxylic acid and the ether linkage in the tetrahydrofuran ring would contribute to the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the propanoic acid chain and the tetrahydrofuran ring. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, typically above

10 ppm. The protons on the carbon adjacent to the carbonyl group and the protons on the tetrahydrofuran ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The chemical shifts of the carbons in the tetrahydrofuran ring and the propanoic acid chain will provide further structural confirmation.

Mass Spectrometry (MS)

The mass spectrum of **3-(Oxolan-2-yl)propanoic acid** would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group, cleavage of the propanoic acid side chain, and fragmentation of the tetrahydrofuran ring. Predicted collision cross-section data for various adducts are available, which can aid in identification in mass spectrometry-based analyses.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **3-(Oxolan-2-yl)propanoic acid** are not extensively documented in publicly available literature. However, general methods for the synthesis of similar compounds can be adapted.

Synthesis

A potential synthetic route could involve the alkylation of a malonic ester with a 2-halomethyltetrahydrofuran, followed by hydrolysis and decarboxylation. Another approach could be the reaction of a Grignard reagent derived from a 2-halotetrahydrofuran with a suitable three-carbon synthon.

The synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been reported via hydroarylation of 3-(furan-2-yl)propanoic acids in the presence of a Brønsted superacid.[4] A similar strategy, starting from a suitable precursor, could potentially be adapted for the synthesis of **3-(Oxolan-2-yl)propanoic acid**.

Below is a generalized workflow for a potential synthetic approach.

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **3-(Oxolan-2-yl)propanoic acid**.

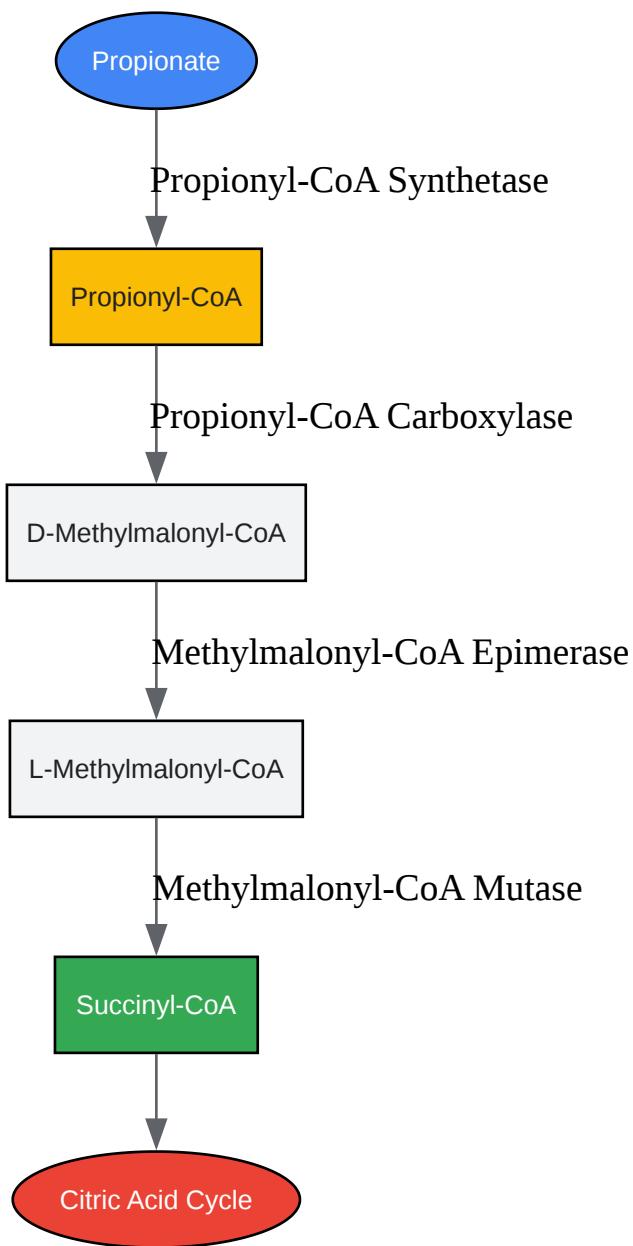
Purification

Purification of the final product would likely involve standard techniques such as vacuum distillation, given its predicted high boiling point, or column chromatography on silica gel. The choice of purification method would depend on the scale of the reaction and the nature of any impurities.

Analysis

The identity and purity of **3-(Oxolan-2-yl)propanoic acid** can be confirmed using a combination of the spectroscopic methods described in Section 2 (IR, NMR, and MS). Purity can be further assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), likely after derivatization to a more volatile ester for GC analysis.

Biological Activity and Potential Applications


While there is limited direct research on the biological activity of **3-(Oxolan-2-yl)propanoic acid**, the structural motifs present in the molecule—the tetrahydrofuran ring and the propanoic acid moiety—are found in various biologically active compounds.

Derivatives of furan and tetrahydrofuran are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.^[4] Propanoic acid and its derivatives are also known for their antimicrobial and metabolic effects. The metabolism of propionate in mammals involves its conversion to propionyl-CoA, which can then enter the citric acid cycle as succinyl-CoA.

The combination of the tetrahydrofuran ring and the propanoic acid side chain in **3-(Oxolan-2-yl)propanoic acid** makes it an interesting candidate for screening in various biological assays,

particularly for antimicrobial or metabolic-related activities.

The general metabolic pathway of propionate is illustrated below.

[Click to download full resolution via product page](#)

Caption: General metabolic pathway of propionate in mammals.

Safety and Handling

A specific Safety Data Sheet (SDS) for **3-(Oxolan-2-yl)propanoic acid** should be consulted before handling. Based on the properties of similar carboxylic acids, it is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-(Oxolan-2-yl)propanoic acid is a simple heterocyclic carboxylic acid with potential for further investigation in various scientific fields. While detailed experimental data is somewhat limited in the public domain, this guide provides a solid foundation of its known and predicted chemical properties. Further research is warranted to fully elucidate its physical characteristics, develop optimized synthetic and analytical protocols, and explore its potential biological activities. This information will be crucial for its successful application in drug discovery and other areas of chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. low/high resolution ^1H proton nmr spectrum of propanoic acid $\text{C}_3\text{H}_6\text{O}_2$ $\text{CH}_3\text{CH}_2\text{COOH}$ analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. PubChemLite - 3-(oxolan-2-yl)propanoic acid (C₇H₁₂O₃) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Oxolan-2-yl)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331362#3-oxolan-2-yl-propanoic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com